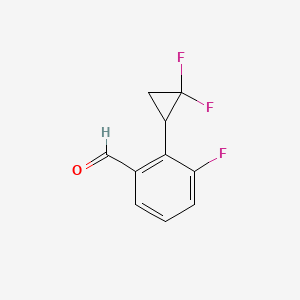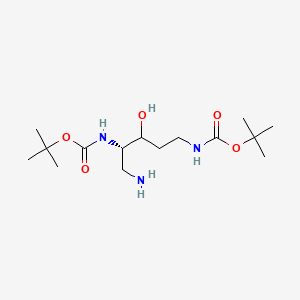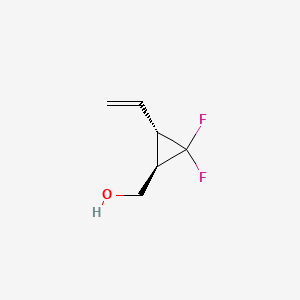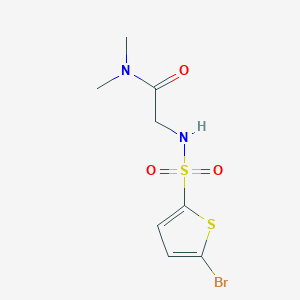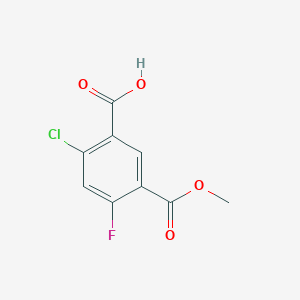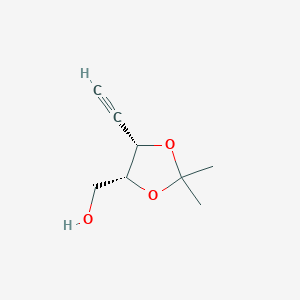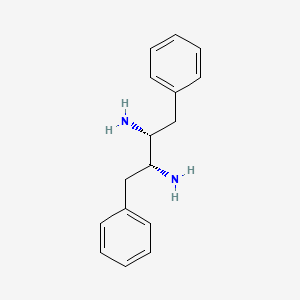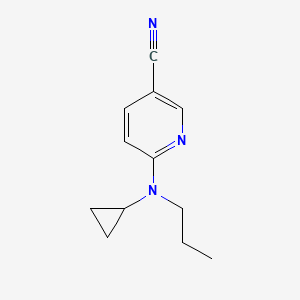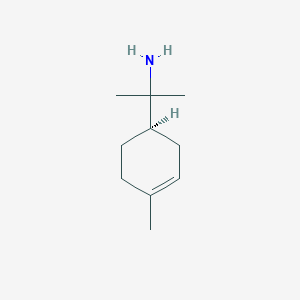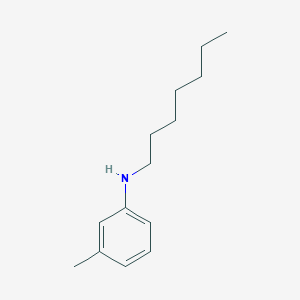
N-heptyl-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-heptyl-3-methylaniline: is an organic compound with the molecular formula C14H23N . It is a derivative of aniline, where the aniline ring is substituted with a heptyl group at the nitrogen atom and a methyl group at the third position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
N-Alkylation of Aniline: One common method to synthesize N-heptyl-3-methylaniline involves the N-alkylation of aniline with heptyl halides in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Methylation of N-heptylaniline: Another approach involves the methylation of N-heptylaniline using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: N-heptyl-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-heptyl-3-methylcyclohexylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Reagents like bromine or nitric acid are commonly used for halogenation and nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-heptyl-3-methylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N-heptyl-3-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, agrochemicals, and pharmaceuticals.
Biology: In biological research, this compound is utilized as a probe to study the interactions of aromatic amines with biological macromolecules. It helps in understanding the binding mechanisms and effects of aniline derivatives on proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: this compound is employed in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of N-heptyl-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their activity and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling processes.
類似化合物との比較
N-methylaniline: A simpler derivative with a single methyl group on the nitrogen atom.
N-heptylaniline: Lacks the methyl group on the aromatic ring.
3-methylaniline: Contains only the methyl group on the aromatic ring without the heptyl substitution.
Uniqueness: N-heptyl-3-methylaniline is unique due to the presence of both the heptyl and methyl groups, which confer distinct chemical and physical properties. This dual substitution enhances its lipophilicity and reactivity, making it a valuable compound in various synthetic and industrial applications.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
N-heptyl-3-methylaniline |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h8-10,12,15H,3-7,11H2,1-2H3 |
InChIキー |
XYXPHQBMPFJDSI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC1=CC=CC(=C1)C |
溶解性 |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


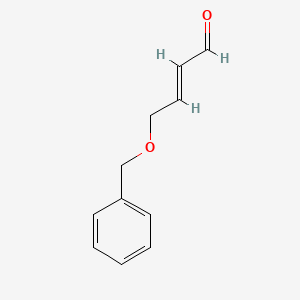
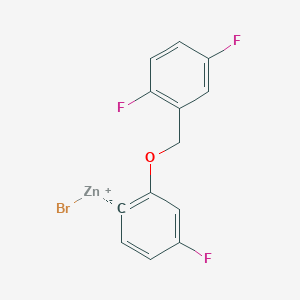
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
